REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:16])[CH2:10][N:11]1[CH:15]=[N:14][CH:13]=[N:12]1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([OH:16])[CH2:10][N:11]1[CH:15]=[N:14][CH:13]=[N:12]1 |f:1.2|
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CN1N=CN=C1)=O
|
Name
|
|
Quantity
|
610 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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6.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Type
|
CUSTOM
|
Details
|
while stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The mixture is then stirred at room temperature for one hour
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
|
heated at the boil for one hour
|
Duration
|
1 h
|
Type
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DISTILLATION
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Details
|
After the solvent has been distilled off
|
Type
|
ADDITION
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Details
|
250 ml of water and 50 ml of concentrated hydrochloric acid are added to the residue
|
Type
|
CUSTOM
|
Details
|
the solid reaction product
|
Type
|
FILTRATION
|
Details
|
can be filtered off
|
Type
|
CUSTOM
|
Details
|
It is recrystallized from aqueous acetonitrile
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CN1N=CN=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |